2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile
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Overview
Description
2-hydroxy-5-oxobicyclo[410]hept-3-ene-7-carbonitrile is a bicyclic compound with a unique structure that includes a hydroxyl group, a ketone, and a nitrile group
Preparation Methods
The synthesis of 2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the reaction .
Chemical Reactions Analysis
2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has been investigated for its potential as a drug candidate against various diseases. For instance, derivatives of 2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile have shown promise as inhibitors of COVID-19 main protease . Additionally, its unique structure makes it a valuable intermediate in the synthesis of other bioactive compounds, such as rare sugars and analogues . In the field of materials science, this compound can be used to create polymers with specific properties through ring-opening polymerization .
Mechanism of Action
The mechanism of action of 2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of functional groups like the hydroxyl and nitrile groups allows for the formation of various covalent and non-covalent interactions with target biomolecules . These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile include other bicyclic structures such as 7-oxabicyclo[2.2.1]heptane and its derivatives . These compounds share a similar bicyclic framework but differ in the functional groups attached to the ring system. The unique combination of hydroxyl, ketone, and nitrile groups in this compound sets it apart from other similar compounds and contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile |
InChI |
InChI=1S/C8H7NO2/c9-3-4-7-5(10)1-2-6(11)8(4)7/h1-2,4-5,7-8,10H |
InChI Key |
FLTJBKAHHIZOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2C(C2C1O)C#N |
Origin of Product |
United States |
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